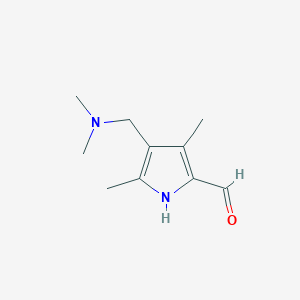![molecular formula C44H42O6P2 B12871871 2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is a complex organic compound known for its unique structure and properties. This compound is part of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . This reaction forms the crown ether ring structure, which is then further functionalized with diphenylphosphino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The diphenylphosphino groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with cations.
Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine involves its ability to form stable complexes with cations. The crown ether ring structure provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This property is exploited in various applications, such as catalysis and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Another crown ether with a similar ring structure but without the diphenylphosphino groups.
2,2′-Bis(bromomethyl)-1,1′-biphenyl: A compound with similar functional groups but a different core structure.
Uniqueness
2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is unique due to the presence of diphenylphosphino groups, which enhance its ability to form complexes with transition metals and increase its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C44H42O6P2 |
|---|---|
Molekulargewicht |
728.7 g/mol |
IUPAC-Name |
(25-diphenylphosphanyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)-diphenylphosphane |
InChI |
InChI=1S/C44H42O6P2/c1-5-13-35(14-6-1)51(36-15-7-2-8-16-36)39-21-23-41-43(33-39)49-31-27-46-28-32-50-44-34-40(22-24-42(44)48-30-26-45-25-29-47-41)52(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-24,33-34H,25-32H2 |
InChI-Schlüssel |
YLWPVVVLVZHOTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OCCOCCOC5=C(C=CC(=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


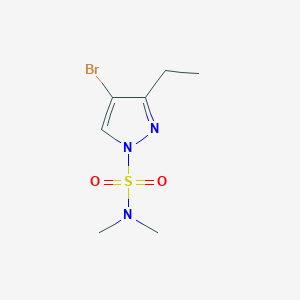
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
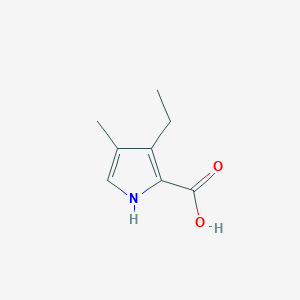
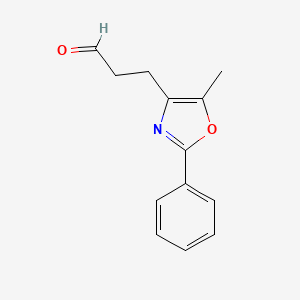

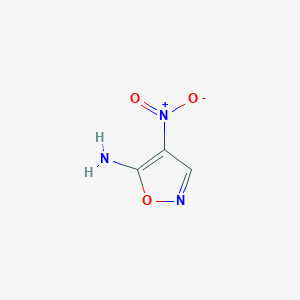

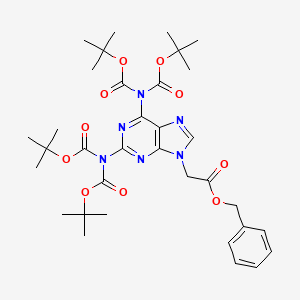



![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
